4(3H)-Quinazolinone, 3-(p-chlorophenyl)-2-((veratrylamino)methyl)-
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Overview
Description
4(3H)-Quinazolinone, 3-(p-chlorophenyl)-2-((veratrylamino)methyl)- is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its quinazolinone core, substituted with a p-chlorophenyl group and a veratrylamino methyl group. The unique structure of this compound makes it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 3-(p-chlorophenyl)-2-((veratrylamino)methyl)- typically involves multiple steps, starting with the preparation of the quinazolinone core. This is followed by the introduction of the p-chlorophenyl group and the veratrylamino methyl group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
4(3H)-Quinazolinone, 3-(p-chlorophenyl)-2-((veratrylamino)methyl)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
4(3H)-Quinazolinone, 3-(p-chlorophenyl)-2-((veratrylamino)methyl)- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases like cancer and infectious diseases.
Industry: Used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 4(3H)-Quinazolinone, 3-(p-chlorophenyl)-2-((veratrylamino)methyl)- involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinazolinone derivatives, such as:
- 4(3H)-Quinazolinone, 3-(p-chlorophenyl)-
- 4(3H)-Quinazolinone, 2-((veratrylamino)methyl)-
Uniqueness
What sets 4(3H)-Quinazolinone, 3-(p-chlorophenyl)-2-((veratrylamino)methyl)- apart from similar compounds is its unique combination of functional groups, which may confer distinct chemical and biological properties
Properties
CAS No. |
95833-44-6 |
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Molecular Formula |
C24H22ClN3O3 |
Molecular Weight |
435.9 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-2-[[(3,4-dimethoxyphenyl)methylamino]methyl]quinazolin-4-one |
InChI |
InChI=1S/C24H22ClN3O3/c1-30-21-12-7-16(13-22(21)31-2)14-26-15-23-27-20-6-4-3-5-19(20)24(29)28(23)18-10-8-17(25)9-11-18/h3-13,26H,14-15H2,1-2H3 |
InChI Key |
KNQJIZGSGCGFTE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CNCC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Cl)OC |
Origin of Product |
United States |
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